Cas no 17112-82-2 (1-naphthalenemethyl isothiocyanate)

1-ナフタレンメチルイソチオシアネートは、有機合成化学において重要なチオシアネート誘導体です。分子式C12H9NSで表され、ナフタレン骨格にメチルイソチオシアネート基が結合した構造を有します。本化合物の特徴として、高い反応性と安定性を兼ね備えており、特にヘテロ環合成や医薬品中間体の製造において有用なビルディングブロックとして機能します。その芳香族性と求電子性チオシアネート基の相乗効果により、各種求核試薬との選択的反応が可能です。また、結晶性が良好なため取り扱いが容易で、保管安定性に優れています。分析化学分野ではHPLC用の誘導体化試薬としても応用されています。

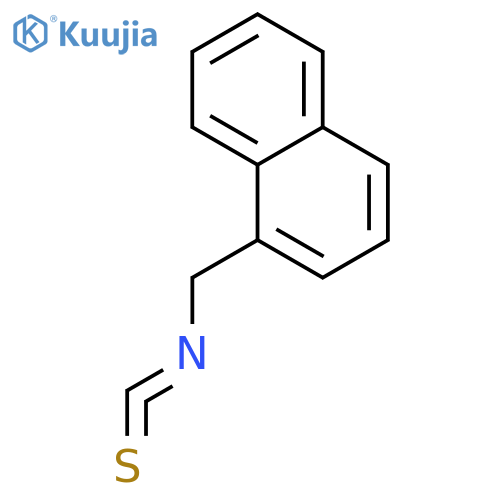

17112-82-2 structure

商品名:1-naphthalenemethyl isothiocyanate

1-naphthalenemethyl isothiocyanate 化学的及び物理的性質

名前と識別子

-

- Naphthalene,1-(isothiocyanatomethyl)-

- 1-Naphthalenemethyl isothiocyanate

- 1-(isothiocyanatomethyl)naphthalene

- 1-Naphtalenemethyl isothiocyanate

- 1-NAPHTHYLENEMETHYL ISOTHIOCYANATE

- NSC137463

- DTXSID70169017

- 1-(Isothiocyanatomethyl)naphthalene #

- SCHEMBL4697720

- MFCD00060346

- NSC-137463

- 17112-82-2

- BP-12953

- 1-Naphthalenemethylisothiocyanate

- FT-0637499

- A811291

- NSC 137463

- AKOS011654502

- J-010691

- 1-phthalenemethyl isothiocyate, 98%

- 1-NAPHTHALENEMETHYL ISOTHIOCYANATE 98%

- DTXCID6091508

- 1-naphthalenemethyl isothiocyanate

-

- MDL: MFCD00060346

- インチ: InChI=1S/C12H9NS/c14-9-13-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2

- InChIKey: JJMDUNWYBZCIKZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2CN=C=S

計算された属性

- せいみつぶんしりょう: 199.04600

- どういたいしつりょう: 199.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

- 密度みつど: 1.18

- ゆうかいてん: 47-49°C

- ふってん: 165°C 2mm

- PSA: 44.45000

- LogP: 3.44260

1-naphthalenemethyl isothiocyanate セキュリティ情報

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- セキュリティ用語:S26-S36/37/39

- リスク用語:R20/21/22

- 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC

1-naphthalenemethyl isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-naphthalenemethyl isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N756915-50mg |

1-naphthalenemethyl isothiocyanate |

17112-82-2 | 50mg |

$ 50.00 | 2022-06-03 | ||

| 1PlusChem | 1P00AQIZ-1g |

1-NAPHTHALENEMETHYL ISOTHIOCYANATE |

17112-82-2 | 95% | 1g |

$141.00 | 2023-12-20 | |

| Apollo Scientific | OR322280-1g |

1-Naphthalenemethyl isothiocyanate |

17112-82-2 | 1g |

£102.00 | 2023-09-02 | ||

| abcr | AB150026-5 g |

1-Naphthalenemethyl isothiocyanate, 98%; . |

17112-82-2 | 98% | 5 g |

€456.20 | 2023-07-20 | |

| abcr | AB150026-5g |

1-Naphthalenemethyl isothiocyanate, 98%; . |

17112-82-2 | 98% | 5g |

€456.20 | 2025-02-19 | |

| A2B Chem LLC | AF00139-5g |

1-Naphthalenemethyl isothiocyanate |

17112-82-2 | 98% | 5g |

$395.00 | 2024-04-20 | |

| abcr | AB150026-1 g |

1-Naphthalenemethyl isothiocyanate, 98%; . |

17112-82-2 | 98% | 1 g |

€153.60 | 2023-07-20 | |

| TRC | N756915-100mg |

1-naphthalenemethyl isothiocyanate |

17112-82-2 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | N756915-500mg |

1-naphthalenemethyl isothiocyanate |

17112-82-2 | 500mg |

$ 135.00 | 2022-06-03 | ||

| Fluorochem | 009546-1g |

1-Naphthalenemethyl isothiocyanate |

17112-82-2 | 98% | 1g |

£66.00 | 2022-03-01 |

1-naphthalenemethyl isothiocyanate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

17112-82-2 (1-naphthalenemethyl isothiocyanate) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17112-82-2)1-naphthalenemethyl isothiocyanate

清らかである:99%

はかる:5g

価格 ($):270.0